Compound Description: This compound is a side product obtained during the synthesis of the antitubercular agent N-(2-fluoroethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxamide. []
Compound Description: TCV-116 is a prodrug that is metabolized in vivo to its active form, CV-11974 (2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl)]methyl]-1H- benzimidazole-7-carboxylic acid). It acts as a highly potent and long-acting angiotensin II subtype-1 receptor antagonist. [, ]
Compound Description: CV-11974 is the active metabolite of TCV-116 and a potent angiotensin II subtype-1 receptor antagonist. []
Relevance: This compound shares a carboxylic acid group with the methyl carboxylate group of the target compound, methyl 1-chloroisoquinoline-7-carboxylate. It also possesses a benzimidazole core, distinguishing it from the isoquinoline structure of the target compound. The presence of the biphenyl-tetrazole system and ethoxy group further differentiate CV-11974. []
Compound Description: BTH is a commercially available plant activator known to induce systemic acquired resistance in plants against various diseases. []
Relevance: While structurally dissimilar to methyl 1-chloroisoquinoline-7-carboxylate, BTH is included due to its relationship to the benzo-1,2,3-thiadiazole-7-carboxylate derivatives discussed in paper 6. These derivatives, which exhibit plant activator properties, share the carboxylate functionality with the target compound. Despite the shared functional group, the core structures of BTH and the benzo-1,2,3-thiadiazole-7-carboxylate derivatives are distinct from the isoquinoline core of the target compound. []
Compound Description: This compound is used as a starting material in a visible light-induced radical bromination reaction to synthesize ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate. []
Relevance: This compound shares a high degree of structural similarity with the target compound, methyl 1-chloroisoquinoline-7-carboxylate. Both contain a quinoline core with a carboxylate group at the 7-position. The primary difference lies in the substituent at the 1-position: a chlorine atom in the target compound and a methyl-[1,3]dioxolo group in this related compound. Furthermore, the related compound has an ethyl ester, while the target has a methyl ester. []
Compound Description: This compound is the desired product obtained from the visible light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate. []
Compound Description: This compound is a minor byproduct isolated during the synthesis of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate. []
Relevance: This compound exhibits a high degree of structural similarity to the target compound, methyl 1-chloroisoquinoline-7-carboxylate, with both possessing a quinoline core and a carboxylate group at the 7-position. The main difference lies in the substitution pattern on the quinoline ring. While the target compound has a chlorine atom at the 1-position, this related compound features a bromine atom at the 9-position and a methyl-[1,3]dioxolo group at the 6-position. Furthermore, it has an ethyl ester instead of the methyl ester in the target compound. []
Methyl clavulanate
Compound Description: Methyl clavulanate is a known pharmaceutical compound, often used in combination with β-lactam antibiotics to enhance their effectiveness by inhibiting β-lactamases. []
Relevance: Although structurally dissimilar to the target compound, methyl 1-chloroisoquinoline-7-carboxylate, methyl clavulanate is relevant because its degradation product after acid hydrolysis and hydrogenation, methyl (1S,5R,7R)-1-ethyl-3-oxo-6-trifluoroacetyl-2,8-dioxa-6-azabicyclo[3.2.1]octane-7-carboxylate, served as the subject of the study in paper 15. This degradation product shares a methyl carboxylate group with the target compound, although their core structures are entirely different. []
Compound Description: This compound is a degradation product of methyl clavulanate obtained through acid hydrolysis followed by hydrogenation. []
Relevance: While structurally distinct from the target compound, methyl 1-chloroisoquinoline-7-carboxylate, this compound is included due to its origin from methyl clavulanate and the shared presence of a methyl carboxylate group. Despite this commonality, their core structures are entirely different. []
Compound Description: This compound is used as the starting material in the synthesis of (±)-methyl 1,1a,2,7b-tetrahydro-2-oxocyclopropa[c] chromene-1a-carboxylate. []
Relevance: Although not directly comparable to methyl 1-chloroisoquinoline-7-carboxylate in structure, methyl coumarin-3-carboxylate is included due to its role as a precursor to a compound with a cyclopropane ring fused to the coumarin core, achieved through cyclopropanation. This structural modification is relevant because the target compound also contains a fused ring system, albeit with an isoquinoline core. Furthermore, both the starting material and the target compound share a methyl carboxylate functionality. []
Compound Description: This compound is synthesized from methyl coumarin-3-carboxylate via cyclopropanation using dimethylsulfoxonium methylide. []
Relevance: While structurally different from methyl 1-chloroisoquinoline-7-carboxylate, this compound is relevant because it is derived from methyl coumarin-3-carboxylate and features a cyclopropane ring fused to the coumarin core. This structural motif relates to the fused ring system found in the target compound, although the core structures are distinct. Additionally, both this compound and the target share a methyl carboxylate group. []
Compound Description: This compound is a derivative of [4.4.4.5]fenestrane. []
Relevance: Although structurally different from methyl 1-chloroisoquinoline-7-carboxylate, this compound is included because it highlights the concept of fenestranes, which are polycyclic hydrocarbons with a window-like opening. The paper describes the synthesis of this fenestrane derivative and mentions its relationship to other fenestrane structures. While the target compound does not belong to the fenestrane family, the paper's focus on complex polycyclic systems is relevant when considering the target compound's own fused ring structure. []
Compound Description: This compound is one of the two products formed during the photosensitized oxygenation of methyl cyclohepta-2,4,6-trienecarboxylate. Its structure was confirmed using X-ray crystal analysis. []
Relevance: While structurally different from methyl 1-chloroisoquinoline-7-carboxylate, this compound is included because it highlights a bicyclic ring system containing epoxide groups. The target compound also possesses a bicyclic structure. Additionally, both compounds share a methyl carboxylate group. []
Compound Description: This compound serves as the starting material for the photosensitized oxygenation reaction that produces methyl 2α,3α;4α,5α-diepoxy-cis-(1αH,2αH)-bicyclo[4.1.0]heptane-7α-carboxylate. []
Relevance: This compound is structurally dissimilar to methyl 1-chloroisoquinoline-7-carboxylate, but it is the precursor to the structurally related compound, methyl 2α,3α;4α,5α-diepoxy-cis-(1αH,2αH)-bicyclo[4.1.0]heptane-7α-carboxylate. This connection makes it relevant in the context of understanding the structural diversity explored in the provided papers. []
Compound Description: This compound is produced by the hydrogenation of methyl 2,5-epidioxybicyclo[4.1.0]hept-3-ene-7-carboxylate, which is another product of the photosensitized oxygenation of methyl cyclohepta-2,4,6-trienecarboxylate. Its structure was confirmed using X-ray crystal analysis. []
Relevance: This compound is structurally related to the target compound, methyl 1-chloroisoquinoline-7-carboxylate, in that both compounds share a methyl carboxylate group. Furthermore, both possess a bicyclic ring structure, although their core structures differ. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.